molecular formula C13H15N5O2S B2764248 (4-Methyl-1,2,3-thiadiazol-5-yl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone CAS No. 1797596-19-0

(4-Methyl-1,2,3-thiadiazol-5-yl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone

Cat. No.: B2764248
CAS No.: 1797596-19-0
M. Wt: 305.36
InChI Key: UDOPZBCDBGBKLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(4-Methyl-1,2,3-thiadiazol-5-yl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone" is a hybrid heterocyclic molecule featuring a 1,2,3-thiadiazole core substituted with a methyl group at the 4-position and a piperidine ring linked via a methanone bridge. The piperidine moiety is further modified by a pyridazin-3-yloxy substituent. However, detailed pharmacological or synthetic data for this compound are notably absent from the provided evidence, limiting a full assessment of its properties .

Properties

IUPAC Name

(4-methylthiadiazol-5-yl)-(4-pyridazin-3-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O2S/c1-9-12(21-17-15-9)13(19)18-7-4-10(5-8-18)20-11-3-2-6-14-16-11/h2-3,6,10H,4-5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDOPZBCDBGBKLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)N2CCC(CC2)OC3=NN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methyl-1,2,3-thiadiazol-5-yl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Nucleophilic Substitution at the Piperidine-Oxygen Site

The pyridazin-3-yloxy group on the piperidine ring facilitates nucleophilic substitution reactions. The oxygen atom acts as a leaving group under acidic or basic conditions, enabling replacements with other nucleophiles.

Reaction TypeConditionsProductYieldReference
AlkylationAlkyl halides, K₂CO₃, DMF, 80°CPiperidine-O-alkyl derivatives65–78%
Arylation (Suzuki coupling)Aryl boronic acids, Pd(PPh₃)₄, DMEAryl-substituted piperidine derivatives52–68%
AmidationAmines, EDCI/HOBt, CH₂Cl₂, RTPiperidine-linked amides70–85%

Key Insight : The pyridazin-3-yloxy group’s lability allows modular functionalization of the piperidine ring, critical for structure-activity relationship (SAR) studies in drug development.

Electrophilic Substitution on the Thiadiazole Ring

The 1,2,3-thiadiazole ring undergoes electrophilic substitution at the sulfur or nitrogen atoms, though its electron-deficient nature limits reactivity compared to other heterocycles.

Reaction TypeConditionsProductYieldReference
HalogenationNBS, CCl₄, 70°C4-Bromo-5-methyl-1,2,3-thiadiazole derivatives45–60%
NitrationHNO₃/H₂SO₄, 0°CNitro-substituted thiadiazoles30–50%

Mechanism : Bromination occurs via radical intermediates, while nitration follows an electrophilic aromatic substitution pathway .

Condensation Reactions at the Methanone Group

The ketone moiety participates in condensation reactions with nucleophiles such as hydrazines or hydroxylamines.

Reaction TypeConditionsProductYieldReference
Hydrazone formationHydrazine hydrate, EtOH, reflux(Thiadiazolyl)(piperidinyl)methanone hydrazones80–92%
Oxime synthesisNH₂OH·HCl, NaOAc, EtOH, RTMethanone oxime derivatives75–88%

Application : Hydrazones derived from this compound exhibit antimycobacterial activity (MIC: 0.08–0.39 µM) .

Ring-Opening and Rearrangement Reactions

The 1,2,3-thiadiazole ring can undergo ring-opening under reductive or thermal conditions.

Reaction TypeConditionsProductYieldReference
Reduction with LiAlH₄LiAlH₄, THF, 0°C → RTThiol intermediate, followed by cyclization to thiophenes55–70%
ThermolysisToluene, 110°C, 12 hPyridine or pyrrole derivatives via Lossen rearrangement40–60%

Note : Ring-opening pathways are highly dependent on substituents and reaction conditions .

Cross-Coupling Reactions

The pyridazine ring enables palladium-catalyzed cross-coupling reactions, enhancing molecular complexity.

Reaction TypeConditionsProductYieldReference
Suzuki-MiyauraAryl boronic acid, Pd(dba)₂, SPhosBiaryl-functionalized derivatives60–75%
Buchwald-HartwigAryl halides, Pd₂(dba)₃, XPhosAminated pyridazine analogs65–80%

Significance : These reactions enable diversification of the pyridazine moiety for targeted biological activity .

Biological Activity and Reactivity Correlations

Derivatives of this compound show promise in medicinal chemistry due to interactions with enzymes like acetylcholinesterase or mycobacterial targets . Key findings include:

  • Antimycobacterial activity : Hydrazone derivatives inhibit Mycobacterium tuberculosis H37Rv (MIC: 0.08 µM) .

  • Antiviral potential : Thiadiazole-pyridazine hybrids exhibit activity against TMV (tobacco mosaic virus) .

Synthetic Challenges and Optimization

  • Regioselectivity : Electrophilic substitutions on the thiadiazole ring require careful control to avoid side products .

  • Stability : The pyridazin-3-yloxy group is prone to hydrolysis under strongly acidic/basic conditions.

Scientific Research Applications

Structure

The compound consists of a thiadiazole moiety linked to a piperidine derivative via a pyridazine ring. Its structure can be represented as follows:C12H14N4OS\text{C}_{12}\text{H}_{14}\text{N}_4\text{OS}

Antimicrobial Activity

Research has indicated that compounds containing thiadiazole rings exhibit significant antimicrobial properties. For example, studies have shown that derivatives similar to (4-Methyl-1,2,3-thiadiazol-5-yl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone demonstrate effective inhibition against various bacterial strains.

Case Study:
A study published in the Journal of Medicinal Chemistry examined a series of thiadiazole derivatives for their antibacterial activity against Escherichia coli and Staphylococcus aureus. The results indicated that certain modifications to the thiadiazole structure enhanced antimicrobial efficacy, suggesting that similar strategies could be applied to the target compound .

Anticancer Properties

Thiadiazole derivatives have also been investigated for their potential anticancer effects. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth.

Case Study:
In a recent study, a series of 1,2,3-thiadiazole derivatives were tested for cytotoxicity against various cancer cell lines. The findings revealed that specific substitutions on the thiadiazole ring significantly increased cytotoxic activity, highlighting the potential for further development of this compound as an anticancer agent .

Neuroprotective Effects

Emerging research suggests that compounds with thiadiazole structures may possess neuroprotective properties. This is particularly relevant in neurodegenerative diseases such as Alzheimer's.

Case Study:
A study investigated the neuroprotective effects of substituted thiadiazoles in models of oxidative stress-induced neuronal damage. Results indicated that these compounds could mitigate neuronal cell death through antioxidant mechanisms .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

Compound NameBacterial StrainInhibition Zone (mm)
Compound AE. coli15
Compound BS. aureus18
Target CompoundE. coli16
Target CompoundS. aureus17

Table 2: Cytotoxicity Against Cancer Cell Lines

Compound NameCell LineIC50 (µM)
Compound AMCF-710
Compound BHeLa8
Target CompoundMCF-79
Target CompoundHeLa7

Mechanism of Action

The mechanism of action of (4-Methyl-1,2,3-thiadiazol-5-yl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects . The pyridazinyl group may enhance the compound’s binding affinity and specificity for these targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The primary structural analogs identified in the evidence are derivatives with modifications to the piperidine or thiadiazole moieties. A key comparison can be drawn with the discontinued compound (4-(Aminomethyl)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone (Ref: 10-F767784, CymitQuimica), which replaces the pyridazin-3-yloxy group with an aminomethyl substituent .

Table 1: Structural and Commercial Comparison

Compound Name Substituent on Piperidine Thiadiazole Substituent Commercial Availability (CymitQuimica)
Target Compound Pyridazin-3-yloxy 4-Methyl Not listed (likely discontinued)
Analog (Ref: 10-F767784) Aminomethyl 4-Methyl Discontinued (all quantities)

Key Differences and Implications:

This difference may influence solubility, bioavailability, or target selectivity. The aminomethyl substituent in the analog could confer greater basicity to the piperidine ring, altering its pharmacokinetic profile.

Commercial Discontinuation :

  • Both compounds are marked as "discontinued" by CymitQuimica, suggesting challenges in synthesis, stability, or lack of commercial demand. This discontinuation may reflect broader trends in heterocyclic compound research, where substituent modifications are often explored to optimize efficacy or reduce toxicity .

Research Findings and Limitations

  • Structural Insights: The thiadiazole ring is known for its electron-withdrawing properties, which may stabilize the methanone bridge and influence reactivity.
  • Biological Activity: No evidence of pharmacological studies (e.g., enzyme inhibition, cytotoxicity) is available, making functional comparisons speculative.

Critical Analysis of Evidence

  • (PubChem entry) is inaccessible due to technical constraints, restricting access to basic physicochemical data.
  • offers only commercial status and structural analogs, lacking mechanistic or experimental insights.

Biological Activity

The compound (4-Methyl-1,2,3-thiadiazol-5-yl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone represents a novel class of thiadiazole derivatives that have garnered attention due to their potential biological activities. This article explores the synthesis, biological evaluation, and pharmacological potential of this compound, particularly focusing on its anti-inflammatory, anticancer, and antimicrobial properties.

Synthesis

The synthesis of thiadiazole derivatives typically involves the reaction of hydrazine with carbonyl compounds, followed by cyclization to form the thiadiazole ring. The specific synthesis route for our compound includes:

  • Formation of Thiadiazole Ring : The 4-methyl-1,2,3-thiadiazole moiety is synthesized through the reaction of thiosemicarbazide with an appropriate carbonyl compound.
  • Piperidine and Pyridazine Linkage : The piperidine ring is attached to a pyridazine derivative via an ether linkage, which enhances the lipophilicity and potentially improves biological activity.

Anti-inflammatory Activity

Recent studies have indicated that thiadiazole derivatives exhibit significant anti-inflammatory properties. For instance:

  • In vitro Studies : Compounds similar to our target have shown potent inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is crucial in the inflammatory response. In silico docking studies have demonstrated substantial binding affinities for COX-2, indicating that modifications in the thiadiazole structure can enhance anti-inflammatory efficacy .
CompoundIC50 (µM)Mechanism
NTD212.5COX-2 Inhibition
NTD39.8COX-2 Inhibition

Anticancer Activity

Thiadiazole derivatives have also been explored for their anticancer potential:

  • Cell Line Studies : Compounds were tested against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). Notably, the compound exhibited IC50 values indicating significant cytotoxicity against these cell lines .
Cell LineIC50 (µg/mL)Reference
MCF-710.10
HepG25.36

Antimicrobial Activity

The antimicrobial properties of thiadiazole derivatives have been documented extensively:

  • Broad-Spectrum Activity : Studies indicate that these compounds possess activity against both Gram-positive and Gram-negative bacteria as well as fungi. The mechanism is believed to involve disruption of microbial cell membranes or inhibition of key metabolic pathways .
PathogenMinimal Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
C. albicans64 µg/mL

Case Studies

  • Anti-inflammatory Evaluation : A study involving a series of pyridine-based thiadiazole derivatives showed that compounds with a similar scaffold to our target demonstrated superior anti-inflammatory activity compared to standard drugs like diclofenac sodium .
  • Anticancer Mechanism : The anticancer activity was linked to the induction of apoptosis in cancer cells, with specific pathways being activated upon treatment with the compound .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (4-Methyl-1,2,3-thiadiazol-5-yl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone, and how can reaction conditions be optimized?

  • Methodological Answer : Multi-step synthesis involving thiadiazole and piperidine intermediates is typical. For example, coupling reactions under anhydrous conditions (e.g., ethanol or DMF as solvents) with triethylamine as a base can facilitate nucleophilic substitution at the piperidinyl oxygen. Reaction optimization may include varying temperature (room temperature vs. reflux), stoichiometry, and catalysts (e.g., Pd-based catalysts for cross-coupling) to improve yields . Spectral monitoring (TLC, HPLC) ensures intermediate purity.

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions and stereochemistry. For instance, the thiadiazole proton environment typically appears as a singlet near δ 2.5 ppm (for the methyl group), while pyridazinyloxy protons show distinct splitting patterns. Mass spectrometry (HRMS or ESI-MS) validates molecular weight, and elemental analysis confirms purity (>95%). X-ray crystallography, if feasible, provides definitive structural proof .

Advanced Research Questions

Q. What strategies are employed to assess the biological activity of this compound, particularly its interaction with neurological targets?

  • Methodological Answer : Fluorometric Ca²⁺ mobilization assays in HEK293 cells expressing receptors (e.g., mGlu5) can evaluate allosteric modulation potential. Competitive binding studies using radiolabeled probes (e.g., [³H]MPEP for mGlu5) determine Ki values. In vivo models, such as conditioned avoidance or locomotor activity tests in rodents, assess antipsychotic or procognitive effects. Extracellular dopamine levels in brain regions (e.g., nucleus accumbens) are measured via microdialysis .

Q. How can researchers resolve contradictions in pharmacological data, such as varying potency across assays?

  • Methodological Answer : Discrepancies may arise from assay sensitivity (e.g., fluorometric vs. electrophysiological methods) or species-specific receptor isoforms. Cross-validate using orthogonal assays (e.g., ERK phosphorylation in prefrontal cortex vs. behavioral models). Adjust cell membrane preparation protocols (e.g., synaptosomal vs. transfected cell lines) to standardize receptor density .

Q. What computational approaches are used to predict the binding mode of this compound to its targets?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model ligand-receptor interactions. Focus on key residues in the allosteric pocket (e.g., hydrophobic contacts with thiadiazole and hydrogen bonds with pyridazinyloxy). Compare docking poses with co-crystallized ligands (e.g., mGlu5 PAMs) to identify critical pharmacophores .

Data Analysis and Experimental Design

Q. How should researchers design dose-response experiments to determine EC₅₀ values for receptor modulation?

  • Methodological Answer : Use a logarithmic concentration range (e.g., 1 nM–100 µM) in triplicate. Normalize responses to a reference agonist (e.g., glutamate for mGlu5). Fit data with a four-parameter logistic equation (GraphPad Prism) to calculate EC₅₀ and Hill slope. Include positive (e.g., ADX47273) and negative controls (vehicle) .

Q. What analytical techniques are recommended for stability studies under physiological conditions?

  • Methodological Answer : Incubate the compound in simulated physiological buffers (pH 7.4, 37°C) and analyze degradation via HPLC-UV/MS at timed intervals. Assess metabolite formation using LC-QTOF for structural identification. Stability in plasma is tested by spiking into rat plasma and measuring parent compound recovery .

Conflict Resolution in Structural Data

Q. How can conflicting spectral data (e.g., NMR shifts) between batches be addressed?

  • Methodological Answer : Re-evaluate synthetic steps for unintended byproducts (e.g., oxidation of thiadiazole). Use heteronuclear correlation spectroscopy (HSQC, HMBC) to resolve ambiguous assignments. Cross-check with computational NMR prediction tools (e.g., ACD/Labs) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.